1-epi-Darunavir

Description

Structure

3D Structure

Properties

IUPAC Name |

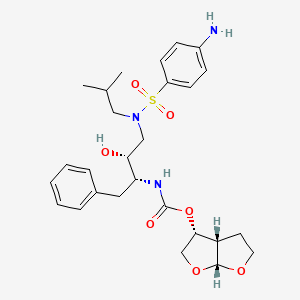

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-FMTGGWRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546918-95-9 |

Source

|

| Record name | Darunavir, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-epi-Darunavir

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated high efficacy against both wild-type and multidrug-resistant strains of the virus.[1][2] Its molecular structure features several stereocenters, with its therapeutic activity being critically dependent on the precise (3R,3aS,6aR) configuration of its bicyclic P2 ligand and the (1S, 2R) configuration of its hydroxyethylamine backbone.[3][4] The synthesis of such complex molecules invariably carries the risk of forming diastereomeric impurities, or epimers, where the configuration at one of these stereocenters is inverted.

This guide focuses on This compound , the epimer with an inverted stereocenter at the hydroxyl-bearing carbon of the backbone [(1S, 2S) configuration]. As a potential process-related impurity, the synthesis and characterization of this compound are crucial for developing robust analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][] Understanding its distinct spectroscopic and chromatographic properties allows for its detection and control during manufacturing. This document provides a comprehensive overview of a plausible synthetic strategy for this compound and the rigorous analytical techniques required for its unambiguous structural elucidation.

Section 1: Synthetic Strategy and Rationale

The synthesis of Darunavir often relies on key stereoselective reactions to construct the chiral backbone.[7] A common strategy involves the ring-opening of a chiral epoxide with an amine, followed by subsequent functional group manipulations. To deliberately synthesize the (2S)-epimer, one must either start with an epoxide of the opposite configuration or, more practically, employ a stereocontrolled reaction that favors the formation of the desired epimeric alcohol.

Our proposed strategy adapts a convergent synthesis, focusing on an asymmetric aldol addition to set the crucial stereocenter, a method known for its high diastereoselectivity in Darunavir synthesis.[1][8] The causality behind this choice lies in the predictable stereochemical outcome directed by a chiral auxiliary. By selecting the enantiomer of the auxiliary typically used for Darunavir, we can logically invert the stereochemistry at the newly formed hydroxyl center.

Retrosynthetic Analysis

The retrosynthetic approach for this compound mirrors that of Darunavir, with the key difference being the stereochemical control in the formation of the β-amino alcohol intermediate.

Proposed Synthetic Pathway

The forward synthesis begins with a titanium tetrachloride-mediated asymmetric glycolate aldol addition.[1] The use of an (S)-oxazolidine-2-thione chiral auxiliary is hypothesized to direct the formation of the (2S)-hydroxy stereocenter, the epimeric center of interest.

Section 2: Experimental Protocols

The following protocols are illustrative and based on established chemical transformations.[1][7][9] All operations should be conducted by trained personnel in a controlled laboratory environment.

Protocol 2.1: Synthesis of the Epimeric β-Azido Alcohol Intermediate

-

Asymmetric Aldol Addition: To a solution of the (S)-chiral auxiliary-derived glycolate in dichloromethane (DCM) at -78 °C, add titanium tetrachloride (TiCl4) followed by diisopropylethylamine (DIPEA). Stir for 30 minutes. Add the P1-fragment aldehyde and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution.

-

Transamidation: To the crude aldol adduct in tetrahydrofuran (THF), add isobutylamine and stir at room temperature for 12 hours to yield the corresponding amide. Purify by flash chromatography.

-

Amide Reduction: Reduce the purified amide to the corresponding β-amino alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in THF.

-

Bis-Nosylation: React the β-amino alcohol with 2.2 equivalents of p-nitrobenzenesulfonyl chloride (NsCl) in DCM with a base such as pyridine to protect the amine and activate the hydroxyl group as a sulfonate ester.

-

Azide Displacement: Treat the bis-nosylated intermediate with sodium azide (NaN3) in dimethylformamide (DMF) at 60 °C to displace the nosylate group, forming the azide with inversion of configuration (if applicable, though in this aldol route, the stereocenter is already set).

-

Deprotection: If a protecting group is used on the P1-fragment aldehyde (e.g., p-methoxyphenoxy), remove it using an oxidant like ceric ammonium nitrate (CAN).[2] Purify the resulting β-azido alcohol by flash chromatography.

Protocol 2.2: Final Assembly of this compound

-

Concurrent Reduction/Acylation: The key (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain is first activated, for example, by reaction with 1,1'-carbonyldiimidazole.[9]

-

Hydrogenation: The β-azido alcohol intermediate is subjected to hydrogenation (e.g., H2 gas, 10% Pd/C catalyst) in a solvent like ethyl acetate. This simultaneously reduces the azide to a primary amine and the nitro group on the sulfonamide to an aniline.[1]

-

Coupling: The in-situ generated amine from the hydrogenation step is then reacted with the activated bicyclic side chain to form the final carbamate linkage.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Section 3: Structural Characterization Workflow

Confirming the identity and stereochemistry of the synthesized product requires a multi-technique analytical approach. Each method provides a piece of the structural puzzle, and together they offer unambiguous proof.

Protocol 3.1: Chromatographic Analysis (Chiral RP-HPLC)

A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from Darunavir and other process-related impurities.[10][11]

-

Column: Chiral stationary phase column (e.g., Chiralpak) or a high-resolution C8 or C18 column. A C8 column (250 mm × 4.6 mm, 5 µm) has been reported for separating Darunavir impurities.[10]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM phosphate buffer, pH 4.0) and an organic modifier like acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 268 nm.[12]

-

Procedure: Prepare standard solutions of Darunavir and the synthesized this compound in a suitable diluent (e.g., methanol-water). Inject and record the chromatograms. The epimer is expected to have a distinct retention time from Darunavir.

Protocol 3.2: Mass Spectrometry (ESI-MS/MS)

High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which confirms the molecular structure.[3][13]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: The [M+H]⁺ ion should be observed. For Darunavir (C₂₇H₃₇N₃O₇S), the expected m/z is approximately 548.24.[3] this compound, being an epimer, will have the identical molecular weight.

-

MS/MS Fragmentation: The fragmentation pattern is expected to be very similar, if not identical, to that of Darunavir, as it reflects the molecule's connectivity rather than its stereochemistry. Key fragments correspond to the loss of the bicyclic side chain and cleavages along the backbone.

Protocol 3.3: NMR Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR is the most powerful tool for elucidating the detailed structure in solution. Comparison of the spectra of the synthesized product with an authentic standard of Darunavir is key to confirming the epimeric relationship.[3][10]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

¹H NMR: The proton chemical shifts and, crucially, the coupling constants (J-values) for the protons on the stereogenic centers of the backbone (H-1 and H-2) will differ between the two epimers. The change in dihedral angle between these protons in the (2R) vs. (2S) configuration will alter the observed J-coupling, providing strong evidence of epimerization.

-

¹³C NMR: The chemical shifts of the carbons at and adjacent to the inverted stereocenter (C-1, C-2, and the attached phenyl and isobutyl groups) are expected to show slight but measurable differences compared to Darunavir.

-

2D NMR (COSY, HSQC): These experiments confirm the proton-proton and proton-carbon connectivities, respectively, ensuring the overall molecular framework is correct.

Section 4: Data Interpretation and Summary

The successful synthesis and characterization of this compound would be confirmed by a complete and consistent dataset.

| Technique | Expected Result for this compound | Rationale for Confirmation |

| Chiral HPLC | A single, sharp peak with a retention time different from that of Darunavir standard. | Demonstrates purity and confirms it is a distinct stereoisomer from Darunavir.[10] |

| HRMS | [M+H]⁺ ion observed at m/z ≈ 548.24, matching the molecular formula C₂₇H₃₇N₃O₇S. | Confirms the elemental composition is identical to Darunavir, as expected for an epimer.[3] |

| ¹H NMR | Overall pattern similar to Darunavir, but with distinct chemical shifts and coupling constants for protons H-1 and H-2. | The altered stereochemistry at C-2 changes the magnetic environment and dihedral angles of adjacent protons.[2][14] |

| ¹³C NMR | Shifts for C-1, C-2, and adjacent carbons will be slightly different from those in the Darunavir spectrum. | The change in stereochemistry at C-2 affects the electronic environment of nearby carbon atoms.[2][14] |

| X-ray Crystallography | Unambiguous determination of the (1S, 2S) configuration of the backbone. | Provides definitive proof of the absolute stereochemistry, serving as the gold standard for structural assignment.[15][16] |

Conclusion

This technical guide outlines a robust and scientifically grounded strategy for the directed synthesis and comprehensive characterization of this compound. By leveraging stereocontrolled synthetic methods and a suite of advanced analytical techniques, the unambiguous identification of this critical epimer is achievable. The data and protocols described herein are vital for researchers in drug development and quality control, providing the necessary framework to identify, quantify, and control stereoisomeric impurities, thereby ensuring the safety and efficacy of Darunavir as a therapeutic agent.

References

-

Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]

-

Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]

-

Rapolu, R. K., Areveli, S., Raju, V. V. N. K. V. P., Navuluri, S., & Chavali, M. (2019). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate. [Link]

-

Rao, D. V., Kumar, A., & Saini, B. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health. [Link]

-

Sekar, V., Lavreysen, H., Van den Eynde, I., De Meulder, M., Van de Casteele, T., & Hoetelmans, R. M. (2010). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]

-

Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Figshare. [Link]

-

Unknown Author. (n.d.). Synthesis of darunavir showing the formation of six process related... ResearchGate. [Link]

-

Fayet, A., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. PubMed. [Link]

-

Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. PubMed. [Link]

-

Kim, H., et al. (2016). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

-

Kovalevsky, A. Y., et al. (2008). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. PubMed Central. [Link]

-

Jackson, A., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. National Institutes of Health. [Link]

-

Unknown Author. (n.d.). (A) Co-crystallized X-ray crystallographic structure of HIV protease... ResearchGate. [Link]

-

Jackson, A., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

-

Agniswamy, J., et al. (2014). Structures of darunavir-resistant HIV-1 protease mutant reveal atypical binding of darunavir to wide open flaps. PubMed. [Link]

-

Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Scilit. [Link]

-

Kumar, P., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Institutes of Health. [Link]

-

Weber, I. T., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. PubMed Central. [Link]

-

Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2017). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir. PubMed. [Link]

-

Yedla, N. (2016). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Figshare. [Link]

-

Unknown Author. (n.d.). Characterization of Darunavir: Β-Cyclodextrin complex and Comparison with the Forms of Darunavir Ethanolate and Hydrate. ResearchGate. [Link]

-

Unknown Author. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. [Link]

-

Agniswamy, J., et al. (2012). Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease. PubMed Central. [Link]

-

Kocienski, P. (2021). Synthesis of a Key Subunit of HIV-1 Protease Inhibitor Darunavir. ResearchGate. [Link]

-

Unknown Author. (n.d.). Structural Analysis of Darunavir Analogs Against Primary Resistance Mutations in HIV Protease. ResearchGate. [Link]

-

Unknown Author. (n.d.). General synthetic Scheme for the synthesis of Darunavir 1. ResearchGate. [Link]

-

S-U-Din, I., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

-

Pawar, H. M., et al. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

-

Patel, C. N., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. figshare.com [figshare.com]

- 9. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 10. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structures of darunavir-resistant HIV-1 protease mutant reveal atypical binding of darunavir to wide open flaps - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Darunavir is a second-generation HIV-1 protease inhibitor that has become a cornerstone of combination antiretroviral therapy. Its complex molecular structure, featuring multiple stereocenters, demands stringent control over stereochemical purity during synthesis to ensure therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the formation pathways of 1-epi-Darunavir, a critical diastereomeric impurity. We will explore the underlying reaction mechanisms, identify key influencing process parameters, and detail robust analytical methodologies for its detection and quantification. This document is intended to serve as a vital resource for researchers and process chemists dedicated to the development of high-purity Darunavir.

The Imperative of Stereochemical Purity in Darunavir

Darunavir's potent inhibitory action against the HIV-1 protease is intrinsically linked to its specific three-dimensional architecture. The molecule's stereochemically defined bicyclic (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) heterocycle and the precise configuration of the amino alcohol backbone are crucial for its high-affinity binding to the protease active site[1][2]. Any deviation from the desired stereoisomer can lead to a significant loss of biological activity and potentially introduce unforeseen toxicological profiles.

This compound is a diastereomer that differs from Darunavir at the C1 stereocenter of the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone. As a process-related impurity, its formation must be understood and meticulously controlled to meet the stringent purity requirements set by regulatory bodies like the FDA and EMA[][4].

Overview of a Convergent Darunavir Synthesis

A common and efficient approach to Darunavir synthesis is a convergent pathway, where the key chiral fragments are prepared separately and then coupled. This strategy allows for better control over the stereochemistry of each component before the final assembly[5][6][7].

The synthesis can be broadly divided into three stages:

-

Synthesis of the Chiral Ligand: Preparation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol), which is a key building block[1][8][9][10][11][12].

-

Synthesis of the Amino Alcohol Backbone: Preparation of the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl amine derivative, which is coupled with a sulfonamide moiety[5][6].

-

Coupling and Final Steps: The activated bis-THF alcohol is coupled with the sulfonamide backbone to form Darunavir[1].

Mechanistic Insights into this compound Formation

The formation of this compound involves the inversion of the stereocenter bearing the hydroxyl group in the amino alcohol backbone. While direct epimerization of the final Darunavir molecule is possible under harsh conditions, the impurity is more likely generated from intermediates during the synthesis, where the stereocenter is more susceptible to inversion.

The most probable mechanism for epimerization at this β-amino alcohol center involves a reversible retro-aldol reaction. This process is often catalyzed by the presence of either acid or base.

Proposed Mechanism (Base-Catalyzed):

-

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide intermediate.

-

Retro-Aldol Cleavage: The alkoxide facilitates the cleavage of the adjacent carbon-carbon bond, leading to the formation of two achiral or transiently achiral intermediates: an aldehyde (phenylacetaldehyde) and an enolate/imine equivalent.

-

Re-formation and Epimerization: The fragments can then recombine through an aldol addition. This recombination is not perfectly stereocontrolled, allowing for the formation of both the desired (2R,3S) diastereomer and the undesired (2S,3S) diastereomer, which is the precursor to this compound.

This equilibrium can be established at any stage where the β-amino alcohol intermediate is present, particularly under non-neutral pH conditions or at elevated temperatures.

Critical Process Parameters and Control Strategies

The formation of this compound is not inevitable. It can be effectively minimized by understanding and controlling the critical process parameters that influence the epimerization equilibrium.

| Parameter | Impact on this compound Formation | Control Strategy |

| pH / Base or Acid Presence | Catalyzes the retro-aldol/aldol equilibrium. Both strong bases (e.g., NaOH, DBU) and acids can promote epimerization. | Maintain strict pH control during reactions and work-ups. Use non-nucleophilic, sterically hindered bases where possible. Neutralize reaction mixtures promptly and gently. |

| Temperature | Higher temperatures provide the necessary activation energy, shifting the equilibrium and increasing the rate of epimerization. | Conduct critical steps at the lowest effective temperature. Avoid prolonged heating of intermediates containing the β-amino alcohol moiety. |

| Reaction Time | Longer exposure to destabilizing conditions (adverse pH, high temperature) increases the likelihood of epimerization. | Optimize reaction kinetics to minimize time. Monitor reaction completion closely to avoid unnecessary extensions. |

| Solvent | Polar protic solvents can potentially facilitate proton transfer steps involved in epimerization. | Screen for optimal solvents that favor the desired reaction pathway while minimizing side reactions. Aprotic solvents may be preferable in certain steps. |

| Purification Method | Inadequate purification may fail to remove the diastereomeric impurity. Certain chromatographic conditions (e.g., on silica gel) can be slightly acidic and promote on-column epimerization. | Develop robust crystallization methods. Diastereomers often have different solubilities, making crystallization an effective purification technique. If chromatography is necessary, use neutral stationary phases and optimize conditions to be as mild as possible.[13] |

Analytical Workflows for Impurity Profiling

Robust analytical methods are essential for detecting, quantifying, and ultimately controlling this compound levels in both intermediates and the final Active Pharmaceutical Ingredient (API). A multi-faceted approach ensures comprehensive characterization.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC is the primary technique for separating and quantifying Darunavir from its diastereomers and other related substances[4][14][15][16].

Experimental Protocol: A Representative RP-HPLC Method

-

Instrumentation: HPLC or UPLC system with a Photo Diode Array (PDA) or UV detector.

-

Column: A C18 or C8 column is typically effective. For example, a Zorbax SB-C8 (250 x 4.6mm, 5µm) or equivalent[4]. The choice of stationary phase is critical for achieving resolution between the diastereomers.

-

Mobile Phase: A gradient elution is generally required.

-

Gradient Program: A typical gradient might run from a lower percentage of Mobile Phase B to a higher percentage over 30-50 minutes to elute all impurities[14].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a controlled temperature, e.g., 40-55°C, to ensure reproducible retention times[14].

-

Detection: UV detection at approximately 265-267 nm[14][17].

-

Quantification: Impurity levels are determined by area percentage relative to the main Darunavir peak, often using a relative response factor if known. The Limit of Quantitation (LOQ) for such methods is typically around 0.05%[14][17].

Structural Confirmation: NMR and MS

While HPLC is used for quantification, spectroscopic techniques are required to unequivocally identify the structure of the impurity.

-

Mass Spectrometry (MS): When coupled with LC (LC-MS), MS can confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Darunavir, which is expected for an isomer[16][18].

-

Nuclear Magnetic Resonance (NMR): Isolation of the impurity (e.g., by preparative HPLC) allows for NMR analysis. 1H and 13C NMR spectra will show distinct differences in chemical shifts for the protons and carbons at and near the inverted stereocenter compared to the parent Darunavir molecule. 2D NMR techniques (like COSY and HSQC) are invaluable for complete structural assignment[16][19].

Conclusion

The control of stereochemical impurities is a paramount challenge in the synthesis of complex molecules like Darunavir. The formation of the this compound diastereomer is primarily governed by the stability of the β-amino alcohol backbone under the chosen process conditions. A thorough understanding of the retro-aldol epimerization mechanism allows for the development of a robust control strategy centered on the stringent regulation of pH, temperature, and reaction time. This mechanistic knowledge, combined with high-resolution analytical techniques such as HPLC and NMR, empowers chemists to produce Darunavir of the highest purity, ensuring its safety and efficacy in the treatment of HIV.

References

-

Itoh, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(11), 1874–1880. Link

-

Surleraux, D. L. N., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 77-83. Link

-

Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 86(15), 10189–10201. Link

-

Buch, H. A., & Vaghani, S. S. (2024). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Indian Journal of Pharmaceutical Education and Research, 58(2s), s559-s566. Link

-

Surleraux, D. L. N., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. Link

-

Ghosh, A. K., & Osswald, H. L. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Molecules, 26(11), 3185. Link

-

Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 119-137. Link

-

ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. Link

-

de Santana, D. P., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research, 4(11), 1276-1286. Link

-

Rapolu, R. K., et al. (2019). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ChemistrySelect, 4(16), 4422-4426. Link

-

BOC Sciences. (n.d.). Darunavir and Impurities. BOC Sciences.

-

Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed. Link

-

Ali, A., et al. (2023). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. Link

-

Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. Link

-

ResearchGate. (n.d.). Synthesis of darunavir showing the formation of six process related... ResearchGate. Link

-

Patel, M., & Patel, P. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-151. Link

-

Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

-

Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

-

Daicel Pharma Standards. (n.d.). Darunavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Link

-

ResearchGate. (n.d.). (PDF) An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. ResearchGate. Link

-

Google Patents. (n.d.). Process for preparation of darunavir and darunavir ethanolate of fine particle size. Google Patents. Link

-

ResearchGate. (n.d.). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate. Link

-

Surleraux, D. L. N., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. PubMed Central. Link

-

Patsnap Synapse. (2024). What is the mechanism of Darunavir? Patsnap Synapse. Link

-

Koh, Y., et al. (2014). Dimerization of HIV-1 protease occurs through two steps relating to the mechanism of protease dimerization inhibition by darunavir. Proceedings of the National Academy of Sciences, 111(35), 12773-12778. Link

-

Koh, Y., et al. (2014). Dimerization of HIV-1 protease occurs through two steps relating to the mechanism of protease dimerization inhibition by darunavir. PubMed. Link

-

Rao, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191. Link

-

Scilit. (n.d.). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Scilit. Link

-

Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

-

MedKoo Biosciences. (n.d.). Darunavir Synthetic Routes. MedKoo Biosciences. Link

-

Kumar, A., et al. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5698-5705. Link

-

Ghosh, A. K., et al. (2022). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Link

-

Ghosh, A. K. (2021). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Link

-

Shah, R. P., et al. (2016). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science, 54(8), 1335-1341. Link

-

Hattori, S. I., et al. (2018). Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. mBio, 9(2), e00014-18. Link

Sources

- 1. The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 4. biomedres.us [biomedres.us]

- 5. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. hammer.purdue.edu [hammer.purdue.edu]

- 13. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabeticstudies.org [diabeticstudies.org]

- 18. repositorio.unesp.br [repositorio.unesp.br]

- 19. scilit.com [scilit.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of Darunavir and the Emergence of 1-epi-Darunavir

Darunavir is a potent, second-generation protease inhibitor pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[1] Its complex molecular structure, featuring multiple chiral centers, gives rise to a number of stereoisomers. Among these is this compound, a diastereomer of Darunavir. As a stereoisomer, this compound shares the same molecular formula and connectivity as Darunavir but differs in the three-dimensional arrangement of its atoms at one of the chiral centers. This seemingly subtle difference can have profound implications for its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for drug development, from formulation design to predicting in vivo behavior.

This technical guide provides an in-depth exploration of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited publicly available data on this specific epimer, this guide also draws upon established methodologies for the characterization of its parent compound, Darunavir, to provide a comprehensive framework for researchers.

Physicochemical Properties of this compound: A Comparative Overview

While comprehensive experimental data for this compound remains scarce in peer-reviewed literature, preliminary information, largely from chemical suppliers, offers a predictive glimpse into its key physicochemical parameters. These properties are crucial in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted/Reported Value for this compound | Reported/Typical Value for Darunavir | Significance in Drug Development |

| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₃₇N₃O₇S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 547.66 g/mol | 547.66 g/mol | Influences diffusion and transport properties. |

| Melting Point | 81-85°C[2] | ~111–115 °C[3] | Indicator of purity and solid-state stability. |

| pKa (predicted) | 11.43 ± 0.46[2] | 1.66, 1.76, 7.75, 11.43, 14.31 | Governs the extent of ionization at different physiological pH values, impacting solubility and permeability. |

| logP (predicted) | - | ~2.5-3.5 | Measures the lipophilicity of the non-ionized form, influencing membrane permeability and protein binding. |

| Crystal Structure | Not available | Well-characterized | The arrangement of molecules in the solid state affects solubility, dissolution rate, and stability. |

Causality Behind Experimental Choices: The selection of these physicochemical properties for characterization is foundational in drug development. The melting point provides initial insights into the purity and solid-state form of the compound. pKa is critical as it dictates the charge of the molecule in different parts of the gastrointestinal tract, which in turn significantly affects its solubility and ability to permeate biological membranes. The partition coefficient (logP) is a key measure of a molecule's lipophilicity, a property that governs its ability to cross cell membranes and its potential for binding to plasma proteins. Finally, understanding the crystal structure is essential as different polymorphic forms can exhibit vastly different solubilities and dissolution rates, impacting bioavailability.

Caption: Relationship between key physicochemical properties and oral absorption.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution. The predicted solubility of this compound suggests it is a poorly soluble compound, similar to Darunavir.

| Solvent | Predicted Solubility of this compound[2] |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Predicted to be very slightly soluble |

The pH-dependent solubility of Darunavir has been studied, and it is expected that this compound will exhibit similar pH-dependent behavior due to the presence of the same ionizable groups.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound, which is a cornerstone of the Biopharmaceutics Classification System (BCS).[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The pH of the buffers should be verified at the experimental temperature (37 °C).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 37 °C. Agitate the samples at a constant speed that ensures continuous mixing without forming a vortex. The time required to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the samples using a validated HPLC method with UV detection to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in each solvent or buffer based on the measured concentration and the dilution factor.

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. These methods are standard in the pharmaceutical industry and provide the basis for a comprehensive understanding of a new chemical entity.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a solution of the ionizable compound with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve. For poorly soluble compounds, co-solvents are often used, and the aqueous pKa is determined by extrapolation.[4][5]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Sample Preparation: Prepare a solution of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The concentration should be in the range of 1-5 mM.

-

Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small increments.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the midpoint of the buffer region in the titration curve. For co-solvent methods, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa.

Determination of logP by the Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[6][7]

Step-by-Step Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Equilibration: Shake the vial for a predetermined time (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Characterization of Crystal Structure by X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[8][9]

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).[10]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to obtain the best fit to the experimental data.

-

Structure Analysis: The final crystal structure provides detailed information about the molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing.

Conclusion

The physicochemical properties and solubility of this compound are critical parameters that will dictate its potential as a therapeutic agent. While experimental data for this specific epimer is currently limited, this guide provides a comprehensive framework for its characterization. The predicted properties suggest that, like Darunavir, this compound is a poorly soluble compound, and its behavior will be significantly influenced by its ionization state. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to fully understand the biopharmaceutical properties of this compound, thereby enabling informed decisions in the drug development process. A thorough investigation of these fundamental properties is an indispensable step towards elucidating the full therapeutic potential of this Darunavir stereoisomer.

References

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

World Health Organization. (2021). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1033. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187.

- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814.

- Popova, M., & Doychinova, I. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(3), 1-8.

- Völgyi, G., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 74-83.

- O'Donovan, D. H., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 75.

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

Excillum. Small molecule crystallography. [Link]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

- ACS Publications. (2022).

-

Wikipedia. Darunavir. [Link]

- JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis.

- AZoLifeSciences. (2023).

-

GLP Pharma Standards. Darunavir (2S,3R)-Isomer | CAS No- 1402142-62-4. [Link]

-

SynThink Research Chemicals. Darunavir (1R,2R)-Isomer | 1546918-95-9. [Link]

- Gpatindia. (2020). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- GLP Pharma Standards. Darunavir (2R,3R)-Isomer | CAS No- NA.

- Ghosh, A. K., et al. (2006). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Journal of Medicinal Chemistry, 49(26), 7639-7643.

-

RCSB PDB. 4LL3: Structure of wild-type HIV protease in complex with darunavir. [Link]

Sources

- 1. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 2. scielo.br [scielo.br]

- 3. who.int [who.int]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. excillum.com [excillum.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How To [chem.rochester.edu]

An In-depth Technical Guide to 1-epi-Darunavir: Stereochemical Identification and Application

Introduction

Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its potent antiviral activity, particularly against multi-drug resistant strains, stems from its unique molecular structure, which facilitates extensive hydrogen bonding with the backbone of the HIV-1 protease active site.[1][3] The synthesis of Darunavir is a complex process involving the creation of multiple chiral centers. As with any stereochemically complex active pharmaceutical ingredient (API), the control and characterization of its stereoisomers are critical for ensuring safety, efficacy, and regulatory compliance.

This technical guide provides a focused examination of This compound , a key stereoisomeric impurity. We will detail its specific chemical identifiers, explore its structural relationship to Darunavir, and discuss its essential role in the analytical quality control of the parent drug.

Core Identification and Physicochemical Properties

This compound shares the same molecular formula and mass as Darunavir but differs in the three-dimensional arrangement of its atoms at a single chiral center. This makes it a diastereomer, specifically an epimer, of Darunavir. The fundamental identification and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1546918-95-9 | [4][5][6][7] |

| Molecular Formula | C₂₇H₃₇N₃O₇S | [4][5][8] |

| Molecular Weight | 547.67 g/mol | [4][5] |

| Synonyms | Darunavir (1R,2R)-Isomer; (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | [4][7] |

| Appearance | White to Off-White Solid | [6] |

Stereochemical Elucidation: The Epimeric Relationship

The term "epi" in this compound signifies that it is an epimer of Darunavir, differing in configuration at one of several stereocenters. To understand this relationship, we must compare their formal IUPAC names:

-

Darunavir: [(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R) -4-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate.[1]

-

This compound: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R) -4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[4][7]

The key distinction lies within the core amino alcohol backbone. In the therapeutically active Darunavir, the stereochemistry of the butan-2-yl portion is (2S, 3R) . In this compound, this configuration is (2R, 3R) . The inversion of the stereocenter at the C-2 position is the defining feature of this epimer. The bis-tetrahydrofuran (bis-THF) moiety remains unchanged.

This subtle stereochemical difference is visually represented in the diagram below.

Caption: Epimeric relationship between Darunavir and this compound.

Role in Synthesis and Quality Control

The synthesis of Darunavir requires precise stereochemical control to produce the desired (2S, 3R) configuration.[9] Diastereoselective synthetic routes are employed to achieve this; however, minor amounts of other diastereomers, including this compound, can be formed.[9][10]

Consequently, this compound serves a critical function as a reference standard in the pharmaceutical industry. Its primary applications include:

-

Analytical Method Development: It is used to develop and validate chromatographic methods (e.g., HPLC) capable of separating Darunavir from its stereoisomeric impurities.

-

Quality Control (QC): During the commercial production of Darunavir, QC laboratories use the this compound standard to identify and quantify its presence in batches of the API, ensuring that it remains below the stringent limits set by regulatory authorities.[7]

-

ANDA Submissions: For generic drug manufacturers, demonstrating control over such impurities is a mandatory part of an Abbreviated New Drug Application (ANDA).[7]

The availability of a well-characterized this compound standard is therefore indispensable for guaranteeing the purity, safety, and efficacy of the final Darunavir drug product.

Conclusion

This compound is a critical process-related impurity in the synthesis of the HIV protease inhibitor Darunavir. Defined by its CAS number 1546918-95-9 and a (2R, 3R) stereoconfiguration, it stands as the C-2 epimer of the active (2S, 3R) drug substance. While not therapeutically active, its importance lies in its role as an essential analytical reference standard. The precise identification and quantification of this compound are fundamental to the quality control strategies that ensure the purity and safety of Darunavir for patients worldwide.

References

-

Pharmaffiliates. CAS No : 1546918-95-9 | Product Name : this compound. [Link]

-

Pharmaffiliates. Darunavir-impurities. [Link]

-

Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health. [Link]

-

SynZeal. this compound | 1546918-95-9. [Link]

-

Reddy, B. V. S., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. K., et al. (2008). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Institutes of Health. [Link]

-

Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link]

-

Dash, R. P., et al. (2020). Synthesis and Characterization of Long-Acting Darunavir Prodrugs. National Institutes of Health. [Link]

-

Rao, D. M., et al. (2015). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays. [Link]

-

Wikipedia. Darunavir. [Link]

-

Drugs.com. Darunavir: Package Insert / Prescribing Information / MOA. [Link]

-

Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

-

PharmaCompass. Darunavir | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. Darunavir - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 1546918-95-9 | SynZeal [synzeal.com]

- 8. Darunavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijbio.com [ijbio.com]

An in-depth technical guide by a Senior Application Scientist.

Abstract

Darunavir is a cornerstone of modern antiretroviral therapy, renowned for its potent inhibition of HIV-1 protease, a critical enzyme for viral maturation. Its clinical success is intrinsically linked to its specific three-dimensional stereochemistry, which dictates its high-affinity binding to the protease active site. This guide delineates a comprehensive research framework to investigate the biological activity of 1-epi-Darunavir, a stereoisomer of Darunavir. By systematically evaluating its enzymatic inhibition, cellular antiviral efficacy, and structural binding interactions, we aim to elucidate the stringent stereochemical requirements for potent HIV-1 protease inhibition. This document provides detailed, field-proven protocols for enzymatic and cell-based assays, computational modeling, and structural biology, offering a robust template for researchers in drug development and virology.

Introduction: The Critical Role of Stereochemistry in HIV-1 Protease Inhibition

The HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins, an indispensable step for the production of infectious virions. Inhibition of this enzyme leads to the release of immature, non-infectious viral particles, effectively halting the viral life cycle.

Darunavir, a second-generation protease inhibitor, was specifically designed to be effective against multidrug-resistant HIV strains. Its design incorporates a high-affinity P2 ligand, the 3(R),3a(S),6a(R)-bis-tetrahydrofuranyl (bis-THF) moiety, which forms extensive hydrogen bonds with the backbone of the protease active site, particularly with residues Asp29 and Asp30. This interaction is critically dependent on the precise spatial arrangement of its atoms—its stereochemistry.

This guide addresses the central question: How does a single stereochemical change in the core structure of Darunavir affect its biological function? We will investigate this compound, an epimer of Darunavir, to probe the stereochemical sensitivity of the HIV-1 protease active site.

Research Strategy: A Multi-Pronged Approach

Our investigation is built on a logical progression from direct enzyme interaction to cellular activity and finally to the atomic-level structural basis of inhibition. This multi-pronged approach ensures a comprehensive understanding of this compound's bioactivity.

Figure 1: Overall experimental workflow for evaluating this compound.

Core Methodologies & Protocols

In Vitro HIV-1 Protease Enzymatic Assay

Expertise & Rationale: To directly quantify the inhibitory potency of this compound against purified HIV-1 protease, we employ a Förster Resonance Energy Transfer (FRET) assay. This method provides a sensitive and continuous measure of protease activity by monitoring the cleavage of a fluorogenic peptide substrate. The choice of a FRET-based system is standard in the field due to its high throughput, sensitivity, and direct measurement of enzymatic cleavage, allowing for precise determination of the inhibitor constant (Ki).

Protocol: HIV-1 Protease FRET-Based Inhibition Assay

-

Reagents & Preparation:

-

Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.

-

HIV-1 Protease: Recombinant enzyme stored at -80°C. Dilute to a final concentration of 5-10 nM in assay buffer just before use.

-

FRET Substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the HIV-1 protease cleavage sequence (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). Prepare a 100 µM stock in DMSO.

-

Inhibitors: Prepare 10 mM stock solutions of Darunavir (positive control) and this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) for each compound.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of each inhibitor dilution (or DMSO for no-inhibitor control) to respective wells.

-

Add 188 µL of the diluted HIV-1 protease solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the FRET substrate to each well (final concentration ~5 µM).

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~490 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each concentration.

-

Normalize the velocities to the no-inhibitor control (100% activity).

-

Plot the normalized velocities against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Trustworthiness & Controls:

-

Positive Control: Darunavir should yield a potent IC50 value consistent with literature reports.

-

Negative Control: DMSO-only wells define 100% enzyme activity.

-

No-Enzyme Control: Substrate-only wells to measure background fluorescence.

Figure 2: Mechanism of the FRET-based protease assay.

Cell-Based Antiviral Assay

Expertise & Rationale: While an enzymatic assay measures direct target engagement, a cell-based assay is crucial to determine a compound's efficacy in a more biologically relevant context. This assay accounts for factors like cell permeability, stability, and potential off-target cytotoxicity. We use the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects (CPE), providing a reliable readout for antiviral activity.

Protocol: HIV-1 CPE Reduction Assay in MT-4 Cells

-

Materials:

-

Cells: MT-4 cells in logarithmic growth phase.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and antibiotics.

-

Virus: Laboratory-adapted HIV-1 strain (e.g., IIIB or NL4-3) with a known tissue culture infectious dose (TCID50).

-

Readout Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based reagent.

-

-

Antiviral Assay Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

-

Add 50 µL of culture medium containing serial dilutions of the test compounds (this compound, Darunavir) to the cells.

-

Immediately add 100 µL of HIV-1 diluted to a multiplicity of infection (MOI) of 0.01.

-

Include control wells: cells only (100% viability), and cells + virus (0% protection).

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

On day 5, add 100 µL of CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

-

Cytotoxicity Assay Procedure:

-

Run a parallel plate identical to the one above but without adding the virus . This measures the toxicity of the compounds on the cells.

-

-

Data Analysis:

-

EC50 (50% Effective Concentration): For the antiviral plate, normalize the data to the control wells. Plot the percentage of cell protection against the log of compound concentration to determine the EC50.

-

CC50 (50% Cytotoxic Concentration): For the cytotoxicity plate, plot the percentage of cell viability against the log of compound concentration to determine the CC50.

-

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI indicates a better therapeutic window.

-

Structural Biology: X-ray Crystallography

Expertise & Rationale: To understand the molecular basis for any observed differences in potency, we must visualize how this compound binds to the HIV-1 protease active site. X-ray crystallography provides an atomic-resolution structure of the enzyme-inhibitor complex. This allows for a direct comparison with the known structure of the Darunavir-protease complex, revealing subtle but critical differences in hydrogen bonding, van der Waals contacts, and the displacement of water molecules.

Protocol: Co-crystallization of HIV-1 Protease with this compound

-

Protein Expression and Purification: Express recombinant HIV-1 protease in E. coli and purify it using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate the purified protease with a 3-fold molar excess of this compound for 2 hours on ice.

-

Crystallization Screening: Use the hanging-drop vapor diffusion method. Screen a wide range of crystallization conditions (precipitants, buffers, pH) using commercially available screens.

-

Crystal Optimization: Optimize promising initial hits by varying precipitant and salt concentrations to obtain diffraction-quality crystals.

-

Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data using software like XDS or MOSFLM.

-

Structure Solution and Refinement: Solve the structure by molecular replacement using a known HIV-1 protease structure (PDB ID: 1T3R) as a search model. Refine the model against the diffraction data, building the this compound ligand into the observed electron density map.

Data Synthesis and Interpretation

The data from these experiments will be synthesized to build a complete picture of this compound's activity.

Table 1: Summary of Hypothetical Bioactivity Data

| Compound | Ki (nM) vs. HIV-1 Protease | EC50 (nM) vs. HIV-1 in MT-4 | CC50 (µM) in MT-4 | Selectivity Index (SI) |

| Darunavir | 0.15 | 3.5 | >100 | >28,500 |

| This compound | 850 | 12,500 | >100 | >8 |

Interpretation Logic:

Figure 3: Logical flow for interpreting the integrated dataset.

Based on the hypothetical data, the significantly higher Ki for this compound indicates a dramatic loss of binding affinity to the isolated enzyme. This poor enzymatic inhibition directly translates to weak antiviral activity in cells (high EC50). The structural data from crystallography would likely reveal that the inverted stereocenter prevents the bis-THF moiety from forming the critical hydrogen bonds with the protease backbone that are the hallmark of Darunavir's potency.

Conclusion and Future Directions

This comprehensive investigation demonstrates the profound impact of a single stereochemical change on the biological activity of a potent drug. The multi-log drop in potency from Darunavir to its 1-epimer underscores the exquisite three-dimensional complementarity required for high-affinity binding to the HIV-1 protease active site.

Future work could involve:

-

Molecular Dynamics Simulations: To understand how the altered stereochemistry affects the dynamic stability of the inhibitor within the active site.

-

Resistance Profiling: To determine if this compound is susceptible to known resistance mutations in the protease enzyme.

This guide provides a robust, scientifically-grounded framework for the evaluation of enzyme inhibitors, applicable not only to HIV but to drug discovery efforts across various therapeutic areas.

References

-

Title: Darunavir: a new protease inhibitor for the treatment of HIV infection Source: U.S. Food and Drug Administration URL: [Link]

-

Title: PREZISTA® (darunavir) prescribing information Source: Janssen Therapeutics URL: [Link]

-

Title: HIV-1 protease: a major target for AIDS therapy Source: Biochemical and Biophysical Research Communications URL: [Link]

-

Title: The Life Cycle of HIV Source: National Institutes of Health (NIH), Office of AIDS Research URL: [Link]

-

Title: Potent inhibition of HIV-1 protease by a novel bis-tetrahydrofuranylurethane-containing inhibitor, UIC-94017 (TMC114), with a powerful activity against multi-PI-resistant HIV-1 variants Source: Journal of Medicinal Chemistry URL: [Link]

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-epi-Darunavir, a diastereomer of the potent HIV protease inhibitor, Darunavir. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering field-proven insights into distinguishing between Darunavir and its epimer. The guide emphasizes the causal relationships between stereochemistry and spectroscopic output, ensuring a thorough understanding of the structural characterization of this critical class of pharmaceuticals.

Introduction: The Significance of Stereoisomerism in Darunavir

Darunavir, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate, is a cornerstone of highly active antiretroviral therapy (HAART). Its remarkable efficacy against wild-type and multidrug-resistant HIV strains stems from its precise three-dimensional arrangement, which allows for strong interactions with the HIV protease enzyme.[1][2] The molecule possesses multiple chiral centers, giving rise to a number of possible stereoisomers.

The biological activity of a drug is intrinsically linked to its stereochemistry. Even a subtle change at a single chiral center, creating an epimer, can drastically alter its pharmacological and toxicological profile. Therefore, the unambiguous characterization of each stereoisomer is a critical aspect of drug development and quality control. This guide focuses on "this compound," where the stereochemistry at the C-1 position of the butan-2-yl core is inverted relative to Darunavir. Through a detailed examination of its spectroscopic signatures, we will establish a robust analytical framework for its identification and differentiation from the parent drug.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation

A combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural characterization of complex organic molecules like this compound. Each technique offers a unique piece of the structural puzzle, and together they provide an irrefutable confirmation of the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Stereochemical Assignment